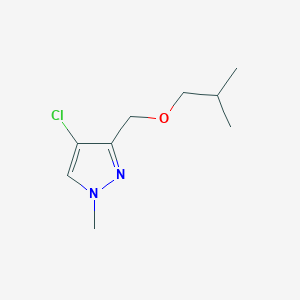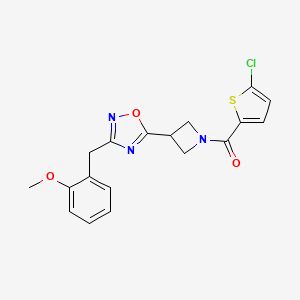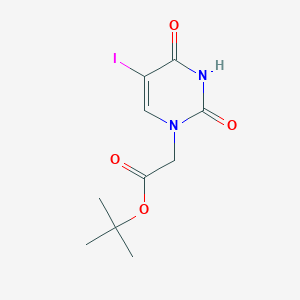
1-(3-Bromophenyl)ethylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)ethylamine Hydrochloride is a chemical compound with the CAS Number: 90151-46-5 . It has a molecular weight of 236.54 . The IUPAC name for this compound is 1-(3-bromophenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Biocatalytic Process Development
Gill, Das, and Patel (2007) developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine. This process involves enantioselective lipase-mediated acylation, resulting in high yields and enantiomeric excess (ee) of the product (Gill, Das, & Patel, 2007).
Synthesis of Pharmacologically Active Compounds
Chapman et al. (1973) and (1971) explored the synthesis of various pharmacologically active benzo[b]thiophen derivatives using 1-(3-bromophenyl)ethylamine as a precursor. These studies contributed to the development of compounds with potential therapeutic applications (Chapman et al., 1973); (Chapman et al., 1971).
Investigation in Chromatography
Morris, Greally, and Cairns (1996) utilized 1-(4-bromophenyl)ethylamine, a related compound, to investigate factors influencing the resolution of chiral alkyl aromatic amines in HPLC. This research is significant for analytical chemistry, particularly in the separation of enantiomers (Morris, Greally, & Cairns, 1996).
Synthesis of Tritium-labeled Compounds
Hong et al. (2008) synthesized tritium-labeled [1,2-3H]ethylamine hydrochloride, closely related to 1-(3-Bromophenyl)ethylamine Hydrochloride, for use in human ADME (absorption, distribution, metabolism, and excretion) studies. This indicates its utility in radioactive labeling for pharmacokinetic studies (Hong et al., 2008).
Development of Antidepressants
Yardley et al. (1990) studied 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, with structural similarity to this compound, for their antidepressant activity. This highlights the compound's relevance in neuropharmacology (Yardley et al., 1990).
Catalysis Research
Facchetti et al. (2016) explored the use of 2-aminomethylbenzo[h]quinoline derivatives, synthesized from compounds including 1-(3-bromophenyl)ethylamine, in the preparation of ruthenium catalysts for ketone reduction. This demonstrates its application in catalysis and organic synthesis (Facchetti et al., 2016).
Safety and Hazards
This compound is associated with several hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-(3-bromophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBIRPQFCGDRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90151-46-5 |
Source


|
| Record name | 1-(3-bromophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)



![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)




![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)